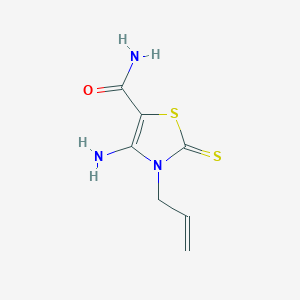

3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide

Description

Historical Context of Thiazole Derivatives in Chemical Research

The foundation of thiazole chemistry traces its origins to the pioneering work of German chemist Hantzsch, who first described thiazole compounds in 1887 alongside Weber. This initial discovery marked the beginning of what would become one of the most extensively studied heterocyclic ring systems in organic chemistry. The structural confirmation of thiazole was subsequently established by Prop in 1889, providing the scientific community with definitive understanding of this five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

The early research efforts revealed that thiazole exhibits significant pi-electron delocalization, which contributes to its notable aromaticity characteristics. This fundamental property became evident through proton nuclear magnetic resonance spectroscopy studies, where ring protons demonstrated chemical shifts between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring current effects. These spectroscopic findings provided crucial insights into the electronic structure that would later guide synthetic chemists in developing more sophisticated thiazole derivatives.

Historical development of thiazole chemistry accelerated through the introduction of several classical synthetic methodologies. The Hantzsch thiazole synthesis emerged as the most productive method for thiazole derivative preparation, utilizing condensation reactions between alpha-haloketones and nucleophilic reagents such as thioamide, thiourea, ammonia thiocarbamate, or dithiocarbamate derivatives. Additionally, the Cook-Heilbron synthesis offered alternative synthetic routes through reactions of alpha-aminonitriles or alpha-aminoamides with carbon disulfide.

The evolution of thiazole research gained momentum throughout the twentieth century, with comprehensive biannual reviews beginning in 1970 documenting the expanding scope of published work concerning thiazole compounds. This systematic documentation approach facilitated knowledge accumulation and encouraged continued investigation into the diverse applications of thiazole derivatives across multiple scientific disciplines.

Significance of 2,3-Dihydrothiazole Scaffold in Academic Studies

The 2,3-dihydrothiazole structural framework has emerged as a particularly significant scaffold in contemporary chemical research, demonstrating versatile applications across multiple therapeutic areas. Academic investigations have consistently demonstrated that 2,3-dihydrothiazole derivatives exhibit potent biological activities, including antimicrobial, antihypertensive, and anticonvulsant properties. These diverse pharmacological profiles have established the scaffold as a valuable synthetic target for medicinal chemistry applications.

Recent synthetic methodologies have advanced the preparation of 2,3-dihydrothiazole derivatives through environmentally friendly approaches. Visible-light-induced multicomponent synthesis has enabled regioselective formation of tetra-substituted 2,3-dihydrothiazole compounds with excellent yields. These synthetic innovations utilize white light-emitting diode technology as an environmental friendly energy source, representing significant progress toward sustainable chemical synthesis practices.

The structural versatility of 2,3-dihydrothiazole scaffolds has attracted considerable attention for their potential as deoxyribonucleic acid and bovine serum albumin targeting agents. Molecular docking studies and spectroscopic investigations have revealed specific binding interactions that contribute to the biological activity profiles of these compounds. Furthermore, the scaffold demonstrates compatibility with various structural modifications, enabling systematic structure-activity relationship studies.

Academic research has documented specific examples of 2,3-dihydrothiazole derivatives with notable biological activities. Compounds designated as XII, XIII, and XXI displayed potent anticonvulsant activity in experimental studies, while maintaining acceptable toxicity profiles. These findings have encouraged continued investigation into the therapeutic potential of structurally related compounds.

Table 1: Representative 2,3-Dihydrothiazole Derivatives and Their Biological Activities

| Compound Classification | Primary Activity | Secondary Properties | Research Focus |

|---|---|---|---|

| Arylimino-dihydrothiazoles | Anticonvulsant | Low antimicrobial activity | Neurological applications |

| Tetra-substituted derivatives | Deoxyribonucleic acid binding | Bovine serum albumin interaction | Biochemical targeting |

| Hydrazone-containing analogs | Antiproliferative | Epidermal growth factor receptor inhibition | Cancer research |

| Thiopyrano-fused systems | Anticancer | Apoptosis induction | Oncological studies |

Position of 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide within Thiazole Chemistry

The compound this compound occupies a distinctive position within thiazole chemistry due to its unique structural features and functional group arrangement. This compound, identified by Chemical Abstracts Service number 7157-91-7, possesses the molecular formula C7H9N3OS2 with a molecular weight of 215.29600 daltons. The structural complexity arises from the combination of allyl, amino, thioxo, and carboxamide functionalities integrated within the 2,3-dihydrothiazole core framework.

The allyl substituent at the 3-position introduces unsaturation that potentially enhances reactivity profiles and provides opportunities for further synthetic elaboration. This structural feature distinguishes the compound from simpler thiazole derivatives and contributes to its unique chemical behavior. The presence of the amino group at the 4-position creates additional hydrogen bonding capabilities, which may influence both chemical reactivity and biological activity profiles.

The thioxo functionality at the 2-position represents a critical structural element that affects the electronic properties of the entire molecular framework. This sulfur-containing group contributes to the compound's ability to participate in various chemical transformations and may influence its interaction with biological targets. The carboxamide group at the 5-position provides additional hydrogen bonding capacity and contributes to the overall polarity characteristics of the molecule.

Research investigations have documented the preparation of structurally related compounds through established synthetic methodologies. The synthesis typically involves multi-step procedures that require careful control of reaction conditions to achieve desired regioselectivity and stereochemical outcomes. These synthetic challenges highlight the sophisticated nature of thiazole chemistry and the expertise required for successful compound preparation.

Table 2: Structural Analysis of this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C7H9N3OS2 | Defines elemental composition |

| Molecular Weight | 215.29600 daltons | Influences bioavailability characteristics |

| Chemical Abstracts Service Number | 7157-91-7 | Unique chemical identifier |

| Structural Class | 2,3-Dihydrothiazole derivative | Determines core reactivity patterns |

| Functional Groups | Allyl, amino, thioxo, carboxamide | Contributes to chemical and biological properties |

The compound's position within the broader thiazole family reflects the ongoing evolution of heterocyclic chemistry toward increasingly complex and functionally diverse structures. Contemporary research emphasizes the development of thiazole derivatives with enhanced selectivity profiles and improved therapeutic indices. The specific combination of functional groups present in this compound represents an example of this synthetic sophistication, demonstrating how modern chemical research builds upon historical foundations to create novel molecular architectures.

Academic studies continue to explore the potential applications of such complex thiazole derivatives, with particular emphasis on understanding structure-activity relationships and optimizing synthetic methodologies. The compound serves as a representative example of how thiazole chemistry has evolved from simple ring systems to complex multifunctional molecules that may offer enhanced biological activities and therapeutic potential.

Properties

IUPAC Name |

4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS2/c1-2-3-10-5(8)4(6(9)11)13-7(10)12/h2H,1,3,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNAPOFQSALVID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=C(SC1=S)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350713 | |

| Record name | 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7157-91-7 | |

| Record name | 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ALLYL-4-AMINO-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide typically involves the reaction of allyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient catalysts to increase yield and reduce reaction time. The process may also include purification steps such as crystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Halogenated or alkoxylated thiazole derivatives

Scientific Research Applications

Basic Information

- Molecular Formula : C7H9N3OS2

- Molecular Weight : 215.3 g/mol

- CAS Number : 7157-91-7

Structural Characteristics

The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The presence of the allyl and amino groups enhances its reactivity and potential for interaction with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide. Its derivatives have shown promising results against various bacterial and fungal strains.

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives of thiazole compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating superior efficacy .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 3-Allyl-4-amino... | S. aureus | 32.6 |

| 3-Allyl-4-amino... | E. coli | 47.5 |

| Standard Antibiotic | Streptomycin | 50.0 |

Anticancer Potential

The anticancer properties of thiazole derivatives are well-documented, with several studies indicating their ability to inhibit cancer cell proliferation through various mechanisms.

Case Study: Cytotoxic Effects

In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The compound's mechanism involves the activation of caspases, which are critical for the apoptotic process .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Caspase activation |

| HeLa (Cervical) | 10.5 | Cell cycle arrest |

Anti-inflammatory Properties

Emerging research suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.

Case Study: In Vivo Studies

Animal model studies have indicated that administration of thiazole derivatives significantly reduces inflammation markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

- 3-Allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

- 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

Uniqueness

3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide (CAS Number: 7157-91-7) is a compound belonging to the thiazole family, which has gained attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer.

- Molecular Formula : C7H9N3OS2

- Molecular Weight : 215.3 g/mol

- Structure : The compound features a thiazole ring with an allyl group and an amino group, which are critical for its biological activity.

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-Allyl-4-amino-2-thioxo have shown cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of 2-aminothiazoles demonstrated notable anti-proliferative effects on human K562 leukemia cells and other cancer types, with IC50 values indicating effective inhibition of cell growth .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-Allyl-4-amino-2-thioxo | K562 | 10.5 |

| Thiazole derivative A | MCF7 | 15.0 |

| Thiazole derivative B | NCI-H522 | 12.3 |

2. Neuroprotective Effects

The compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the context of Alzheimer's disease. Inhibiting AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function. Similar thiazole compounds have shown promising results in enhancing memory and cognitive abilities in animal models .

Table 2: AChE Inhibition Activity

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| 3-Allyl-4-amino-2-thioxo | 75 | 8.0 |

| Coumarin-thiazole hybrid | 85 | 5.5 |

3. Antioxidant Properties

Thiazole derivatives have also been reported to possess antioxidant activities, which are beneficial in mitigating oxidative stress-related damage in cells. This activity is particularly relevant in cancer and neurodegenerative diseases where oxidative stress plays a significant role .

Case Study 1: Neuroprotective Effects in Alzheimer’s Models

A study conducted on mice treated with a thiazole derivative similar to 3-Allyl-4-amino showed significant improvements in memory retention during behavioral tests compared to control groups. The compound's ability to inhibit AChE was linked to these improvements, suggesting a mechanism for its neuroprotective effects .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancers. The compound induced apoptosis in these cells through the activation of caspases, leading to cell death .

Q & A

Q. What are the recommended synthetic routes for 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with thiazole ring formation. A common approach includes:

Nitrile Cyclization : Reacting nitriles with ethyl 2-bromoacetoacetate under basic conditions to form substituted thiazole carboxylates .

Hydrolysis and Coupling : Hydrolyzing the ester to a carboxylic acid intermediate, followed by amide coupling using reagents like HATU or EDCI with amines (e.g., allylamine) .

Thiocarbonyl Introduction : Incorporating the thioxo group via reaction with Lawesson’s reagent or thiourea derivatives .

Example: Ethyl 4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolecarboxylate (a structural analog) was synthesized using similar steps, highlighting the versatility of this route .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient to assess purity .

- Spectroscopy :

- FTIR : Confirm the presence of thioxo (C=S stretch at ~1200 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .

- NMR : ¹H NMR (DMSO-d6) should show allyl protons (δ 5.1–5.8 ppm) and amide NH2 signals (δ 6.5–7.0 ppm). ¹³C NMR verifies the thiazole ring carbons (δ 160–180 ppm) .

- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (±0.3% tolerance) .

Q. What biological activities are reported for structurally related thiazole derivatives?

- Methodological Answer : Thiazoles with amino and thioxo substituents exhibit:

- Antimicrobial Activity : Inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding with the thioxo group .

- Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) through ROS generation, validated via MTT assays and flow cytometry .

- Structure-Activity Relationship (SAR) : Bioactivity correlates with electron-withdrawing groups (e.g., thioxo) at position 2 and hydrophobic substituents (e.g., allyl) at position 3 .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying energy barriers for thiocarbonyl incorporation .

- Machine Learning : Train models on existing thiazole reaction data to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) .

Example: ICReDD’s integrated approach reduced reaction optimization time by 40% for analogous thiazole-carboxamides .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Statistical Meta-Analysis : Pool data from independent studies (e.g., IC50 values) and apply Student’s t-test (p ≤ 0.05) to assess significance of variations .

- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, incubation time) to minimize variability .

- SAR Refinement : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to clarify how structural nuances (e.g., allyl vs. phenyl substituents) affect target binding .

Q. What strategies improve reaction yield and scalability for this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd-mediated cross-coupling for allyl group introduction, optimizing ligand-to-metal ratios (e.g., 1:1 Pd(OAc)₂/PPh₃) .

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer during exothermic steps (e.g., nitrile cyclization), improving yield by 15–20% .

- Byproduct Recycling : Recover unreacted starting materials via membrane separation technologies (e.g., nanofiltration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.